molecular formula C12H4Cl4O2 B1615963 1,2,3,9-Tetrachlorodibenzo-P-dioxin CAS No. 71669-26-6

1,2,3,9-Tetrachlorodibenzo-P-dioxin

Cat. No.: B1615963
CAS No.: 71669-26-6
M. Wt: 322 g/mol
InChI Key: CMVHZKSHSHQJHS-UHFFFAOYSA-N
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Description

1,2,3,9-Tetrachlorodibenzo-P-dioxin is a member of the chlorinated dibenzo-p-dioxins (CDDs) family, which consists of 75 different congeners. These compounds are known for their persistence in the environment and potential toxicity. This compound is an aromatic hydrocarbon with a molecular formula of C12H4Cl4O2 and a molecular weight of 321.971 g/mol . It is a by-product of various industrial processes, including the manufacture of organochlorides, paper bleaching, and waste incineration .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,9-Tetrachlorodibenzo-P-dioxin can be synthesized through several methods. One common route involves the chlorination of dibenzo-p-dioxin under controlled conditions. This process typically requires the presence of a chlorinating agent, such as chlorine gas, and a catalyst, such as iron or aluminum chloride, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

Industrial production of this compound often occurs as an unintentional by-product during the manufacture of other chemicals, such as herbicides and pesticides. It is also produced during the incineration of chlorine-containing organic materials and the bleaching of paper using chlorine-based agents . Due to its persistence and potential toxicity, the production and release of this compound are strictly regulated in many countries.

Chemical Reactions Analysis

Types of Reactions

1,2,3,9-Tetrachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce more toxic chlorinated by-products, while reduction reactions may yield less chlorinated compounds .

Scientific Research Applications

1,2,3,9-Tetrachlorodibenzo-P-dioxin has several scientific research applications, including:

Comparison with Similar Compounds

1,2,3,9-Tetrachlorodibenzo-P-dioxin is similar to other chlorinated dibenzo-p-dioxins, such as 2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD), which is considered the most toxic dioxin congener . Compared to TCDD, this compound is less studied but shares similar chemical properties and mechanisms of action. Other similar compounds include polychlorinated dibenzofurans (PCDFs) and polychlorinated biphenyls (PCBs), which also exhibit dioxin-like toxicity and environmental persistence .

Conclusion

This compound is a persistent and potentially toxic compound with significant environmental and health implications. Understanding its preparation methods, chemical reactions, scientific research applications, and mechanisms of action is crucial for developing strategies to mitigate its impact and protect human health and the environment.

Properties

IUPAC Name

1,2,3,9-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-2-1-3-7-11(5)18-12-8(17-7)4-6(14)9(15)10(12)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVHZKSHSHQJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074089
Record name 1,2,3,9-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71669-26-6
Record name 1,2,3,9-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,9-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,9-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/338WW7175Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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